D-Lactate-2-Sulfatase Discriminates (R)- vs. (S)-2-O-Sulfolactate by ~2,400-Fold in Binding Affinity
The enzyme D-lactate-2-sulfatase (EC 3.1.6.17) from Pseudomonas syringae GG exhibits extreme stereochemical preference for the (R)-enantiomer of 2-O-sulfolactic acid. The Michaelis constant (Km) for the natural substrate (R)-2-O-sulfolactate (D-lactate 2-sulfate) is 0.0067 mM at pH 7.5 and 25 °C, whereas the (S)-enantiomer (L-lactate 2-sulfate) is not hydrolyzed but acts as a competitive inhibitor with a Ki of 16.3 mM under identical conditions [1]. This represents a ~2,430-fold discrimination factor (Ki/Km ratio). The systematic name of the enzyme is (R)-2-O-sulfolactate 2-sulfohydrolase; the alternative name '(S)-2-O-sulfolactate 2-sulfohydrolase' is explicitly designated as 'incorrect stereochemistry' by the IUBMB Enzyme Commission [2].
| Evidence Dimension | Enzyme binding affinity (Km for substrate; Ki for inhibitor) |
|---|---|
| Target Compound Data | (S)-2-O-sulfolactic acid (L-lactate 2-sulfate): Ki = 16.3 mM (competitive inhibitor, not a substrate) |
| Comparator Or Baseline | (R)-2-O-sulfolactic acid (D-lactate 2-sulfate): Km = 0.0067 mM (substrate) |
| Quantified Difference | ~2,430-fold higher affinity for (R)-enantiomer than (S)-enantiomer (16.3 mM / 0.0067 mM). (S)-enantiomer is not hydrolyzed; it acts solely as an inhibitor. |
| Conditions | pH 7.5, 25 °C; enzyme purified from Pseudomonas syringae GG |
Why This Matters
Any assay relying on D-lactate-2-sulfatase activity will be completely non-functional if supplied with (S)-2-O-sulfolactic acid instead of the (R)-enantiomer, making enantiomeric purity a non-negotiable procurement parameter for sulfatase research.
- [1] BRENDA. Information on EC 3.1.6.17 – D-lactate-2-sulfatase. https://www.brenda-enzymes.org/enzyme.php?ecno=3.1.6.17 View Source
- [2] IUBMB Enzyme Nomenclature. EC 3.1.6.17: D-lactate-2-sulfatase. https://www.qmul.ac.uk/sbcs/iubmb/enzyme/EC3/1/6/17.html View Source
